N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reducing agent.
Coupling with 2-methoxyphenylamine: The intermediate is then coupled with 2-methoxyphenylamine under acidic or basic conditions to form the desired amide linkage.
Introduction of the benzenesulfonamide group: This step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-dione derivatives, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Shares the furan ring but differs in the rest of the structure.
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: Contains the methoxyphenyl and benzenesulfonamide groups but lacks the furan ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-16-9-11-18(12-10-16)29(25,26)23(19-7-3-4-8-20(19)27-2)15-21(24)22-14-17-6-5-13-28-17/h3-13H,14-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWJYJIWUUDCMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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